molecular formula C14H18FNO4S B2787868 Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide CAS No. 2189434-91-9

Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

Cat. No. B2787868
CAS RN: 2189434-91-9
M. Wt: 315.36
InChI Key: KCJIYXBPJKJAJW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in advanced chemistry or pharmaceutical research. It contains a fluorophenyl group, which suggests it may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Direct fluorination of thiophene with molecular fluorine (F 2) is one of the methods used in the synthesis of similar compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely complex and varied. For example, a related compound, flunitrazepam, is synthesized using anhydrous ammonia or dry ammonia gas .

Future Directions

While the future directions for this specific compound are not clear, β-halogenated enol esters and ethers are versatile building blocks in organic synthesis, which has attracted increasing attention .

properties

IUPAC Name

ethyl 7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4S/c1-2-20-14(17)16-8-7-13(21(18,19)10-9-16)11-5-3-4-6-12(11)15/h3-6,13H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJIYXBPJKJAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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